molecular formula C18H10N2O4 B12902153 2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 106130-61-4

2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12902153
CAS No.: 106130-61-4
M. Wt: 318.3 g/mol
InChI Key: PYKDWPLAVCKBIX-UHFFFAOYSA-N
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Description

2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group attached to the naphthalene ring and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce the nitro group, followed by cyclization to form the isoindole-1,3-dione structure. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-Nitroanilino)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

106130-61-4

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(4-nitronaphthalen-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H10N2O4/c21-17-13-7-3-4-8-14(13)18(22)19(17)15-9-10-16(20(23)24)12-6-2-1-5-11(12)15/h1-10H

InChI Key

PYKDWPLAVCKBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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